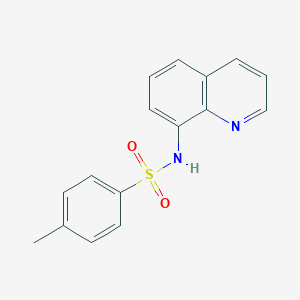

Benzenesulfonamide, 4-methyl-N-8-quinolinyl-

概要

説明

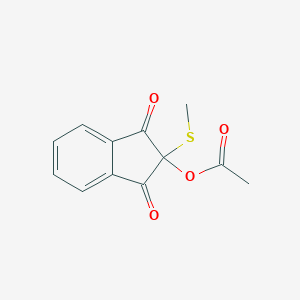

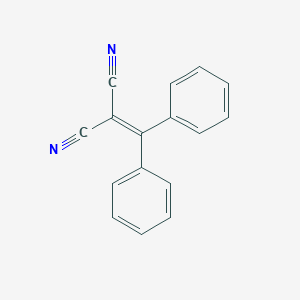

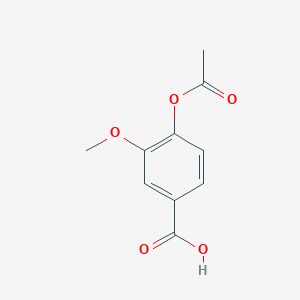

“Benzenesulfonamide, 4-methyl-N-8-quinolinyl-” is a chemical compound with the CAS Number 10304-39-9 . It has a molecular weight of 298.36000 and a molecular formula of C16H14N2O2S .

Synthesis Analysis

The synthesis of “Benzenesulfonamide, 4-methyl-N-8-quinolinyl-” involves the use of 8-Aminoquinoline and Tosyl chloride . The process was detailed in the Journal of the American Chemical Society, 2010, vol. 132, # 24 p. 8232 - 8233 .Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4-methyl-N-8-quinolinyl-” is represented by the formula C16H14N2O2S . The exact mass is 298.07800 .Physical And Chemical Properties Analysis

“Benzenesulfonamide, 4-methyl-N-8-quinolinyl-” has a density of 1.342g/cm3, a boiling point of 492.1ºC at 760mmHg, and a melting point of 154-158ºC (lit.) . The flash point is 251.4ºC . The LogP value is 4.49780, indicating its lipophilicity .科学的研究の応用

Medicinal Chemistry and Drug Development

Quinoline, which includes 8-(Tosylamino)quinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It has been used in the development of numerous bioactive quinolines .

Anti-Inflammatory Applications

8-(Tosylamino)quinoline has shown strong activities in suppressing the production of NO, TNF-α, and PGE2 in LPS-activated RAW264.7 cells and peritoneal macrophages . This suggests potential applications in the treatment of diseases characterized by inflammation .

Inhibition of Macrophage-Mediated Inflammation

This compound has been found to inhibit macrophage-mediated inflammation by suppressing NF-κB signaling . This could be useful in the treatment of conditions where macrophage-mediated inflammation plays a role .

Zinc Content Study in Cells

8-(Tosylamino)quinoline has been used in the study of zinc content in pancreatic islet cells and hippocampus . This could have implications for understanding the role of zinc in these cells .

Anticancer Applications

Benzenesulfonamide derivatives, which include 4-methyl-N-quinolin-8-ylbenzenesulfonamide, have been studied for their anticancer activity . They have shown significant inhibitory effects against certain cancer cell lines .

Electroanalytical Studies

4-methyl-N-quinolin-8-ylbenzenesulfonamide has been used in electroanalytical studies . This compound was oxidized in a methanolic medium, giving rise to a voltammetric peak in the pH range 1.2–12.0 .

Safety and Hazards

作用機序

Target of Action

The primary target of 8-(Tosylamino)quinoline, also known as 4-methyl-N-quinolin-8-ylbenzenesulfonamide or Benzenesulfonamide, 4-methyl-N-8-quinolinyl-, is the NF-κB signaling pathway in macrophages . This pathway plays a crucial role in the inflammatory response, which can contribute to the development of various conditions such as cancer, diabetes, atherosclerosis, and septic shock .

Mode of Action

8-(Tosylamino)quinoline interacts with its targets by suppressing the activation of NF-κB and its upstream signaling elements, including inhibitor of κB (IκBα), IκBα kinase (IKK), and Akt in lipopolysaccharide (LPS)-activated RAW264.7 cells . This suppression leads to a decrease in the production of NO, TNF-α, and PGE2, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the Akt/NF-κB pathway , a critical biochemical pathway involved in inflammation . By inhibiting this pathway, 8-(Tosylamino)quinoline suppresses the expression of pro-inflammatory genes for iNOS, COX-2, TNF-α, and the cytokines IL-1β and IL-6 at the level of transcription in LPS-activated RAW264.7 cells .

Result of Action

The molecular and cellular effects of 8-(Tosylamino)quinoline’s action include the suppression of the production of NO, TNF-α, and PGE2 in LPS-activated RAW264.7 cells and peritoneal macrophages . It also dose-dependently suppresses the expression of pro-inflammatory genes for iNOS, COX-2, TNF-α, and the cytokines IL-1β and IL-6 at the transcription level in LPS-activated RAW264.7 cells .

Action Environment

It’s noted that the compound exhibits significant anti-inflammatory activity through the inhibition of the akt/nf-κb pathway , suggesting that its action, efficacy, and stability could potentially be influenced by factors that affect this pathway.

特性

IUPAC Name |

4-methyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMKPYXVUIWTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065031 | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

CAS RN |

10304-39-9 | |

| Record name | 8-(p-Toluenesulfonylamino)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Tolylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-p-Tosylaminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of 8-(Tosylamino)quinoline and how does this interaction affect cancer cells?

A1: Research suggests that 8-(Tosylamino)quinoline primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cells []. This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. 8-(Tosylamino)quinoline inhibits the phosphorylation of key enzymes within this pathway, namely PI3K, PDK1, and Akt []. This inhibition leads to decreased downstream signaling and ultimately suppresses tumor cell proliferation, induces apoptosis (programmed cell death), and inhibits processes like cell invasion and migration [].

Q2: How does the anti-cancer activity of 8-(Tosylamino)quinoline compare to other known inhibitors of the PI3K/Akt pathway?

A2: Studies have shown that 8-(Tosylamino)quinoline exhibits similar anti-cancer properties to other known PI3K/Akt pathway inhibitors, such as LY294002 []. When tested in various cancer cell lines, 8-(Tosylamino)quinoline demonstrated potent inhibition of cell proliferation, with IC50 values comparable to those of LY294002 []. This suggests that 8-(Tosylamino)quinoline may offer a valuable alternative or complementary therapeutic option for targeting this crucial pathway in cancer.

Q3: Beyond its in vitro activity, has 8-(Tosylamino)quinoline shown efficacy in preclinical models of cancer?

A3: Yes, in vivo studies using a mouse model demonstrated that intraperitoneal administration of 8-(Tosylamino)quinoline effectively suppressed tumor growth by up to 40% compared to untreated controls []. This finding further strengthens the potential of 8-(Tosylamino)quinoline as a viable anti-cancer therapeutic. Further investigations in different preclinical models are needed to validate these findings and optimize dosing strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)